

Benchmarking TD1092 intermediate-1's Progeny: A Comparative Guide to Pan-IAP Degraders

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For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). Among the compelling targets in oncology are the Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancer cells, contributing to therapeutic resistance. This guide provides a comparative analysis of TD1092, a pan-IAP degrader derived from its precursor **TD1092** intermediate-1, against other known IAP-targeting PROTACs. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of these molecules.

Introduction to TD1092 and IAP Degradation

TD1092 is a potent pan-IAP degrader, effectively reducing the cellular levels of cIAP1, cIAP2, and XIAP.[1] As a PROTAC, TD1092 functions by recruiting an E3 ubiquitin ligase to the target IAP, leading to its ubiquitination and subsequent degradation by the proteasome. Specifically, TD1092 utilizes the Cereblon (CRBN) E3 ligase to induce this degradation.[2][3] The degradation of IAPs disrupts their anti-apoptotic function, leading to the activation of caspases 3 and 7 and subsequent cancer cell apoptosis.[1] Furthermore, TD1092 has been shown to inhibit the TNFα-mediated NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1] **TD1092 intermediate-1** (CAS: 1584239-82-6) is a key precursor in the synthesis of this active degrader molecule.[4][5]



Quantitative Comparison of Pan-IAP Degraders

The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of TD1092 in comparison to other notable IAP-targeting PROTACs, often referred to as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). These comparators utilize different IAP-binding moieties, such as derivatives of Bestatin, MV1, and LCL161, and may recruit different E3 ligases.



Compo und/SNI PER	IAP Ligand Base	E3 Ligase Recruite d	Target IAPs Degrade d	DC50 (μM)	Dmax (%)	Cell Line	Referen ce
TD1092	Not Specified	CRBN	cIAP1, cIAP2, XIAP	~0.1-1	>75% (for cIAP1/2, XIAP)	MCF-7, MDA- MB-231	[1]
SNIPER-	LCL-161 derivative	IAP	cIAP1, XIAP, BRD4	Not Specified	Not Specified	Not Specified	[6]
SNIPER- 19/20	IAP ligands	IAP	CDK4/6, cIAPs	<0.1	>77% (for CDK4/6)	MM.1S	[6]
SNIPER- 22	Bestatin	IAP (cIAP1)	CRABP-	Not Specified	Not Specified	IMR32	[6]
Compou nd 9 (CST626	IAP ligand	VHL	cIAP1, cIAP2, XIAP	cIAP1: 0.007, cIAP2: 0.005, XIAP: 0.021	>90%	MM.1S	[4][7]
IAP-VHL hetero- PROTAC 1	IAP ligand	VHL	cIAP1, cIAP2, XIAP	Not Specified	>90%	MM.1S	[7]
PROTAC 8a	IAP antagoni st 1	IAP	BCL-XL, IAPs	Not Specified	>75% (for BCL- XL)	MyLa 1929	[8]

Note: The table presents a selection of publicly available data. Direct comparison between compounds should be made with caution due to variations in experimental conditions, cell lines, and reporting standards.





Signaling Pathways and Mechanisms of Action

The primary mechanism of action for IAP-degrading PROTACs involves the hijacking of the ubiquitin-proteasome system. The diagram below illustrates the general workflow of a PROTAC, such as TD1092, in inducing the degradation of IAP proteins.

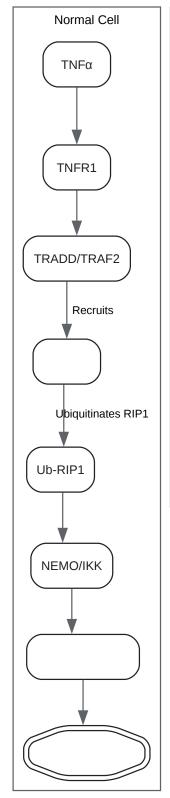


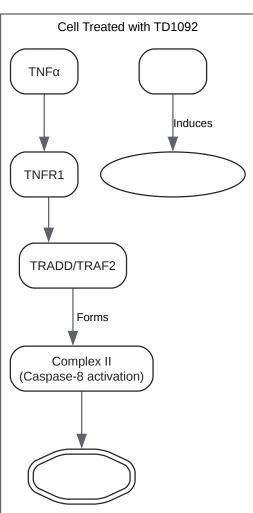
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General mechanism of action for TD1092.

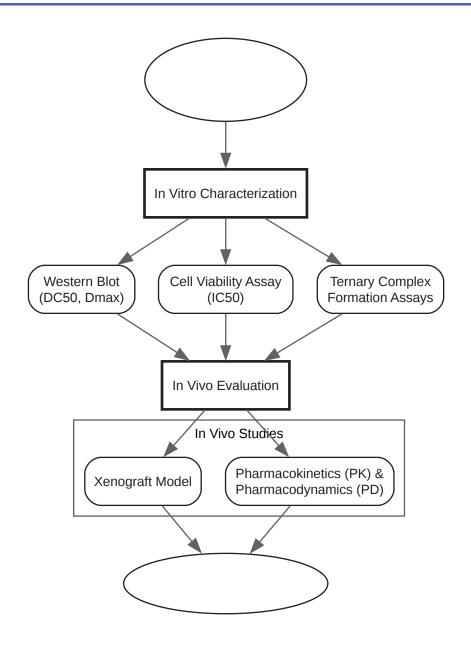
The degradation of IAPs by molecules like TD1092 has a profound impact on the TNFα signaling pathway. Normally, cIAP1 and cIAP2 are involved in the ubiquitination of RIP1, which leads to the activation of NF-κB and cell survival. By degrading cIAPs, this survival signal is inhibited, and the pathway can be shifted towards apoptosis.











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